(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid
Overview
Description
“(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid” is a chemical compound with the CAS Number: 105106-20-5. It has a linear formula of C12H13NO5 . The compound has a molecular weight of 251.24 .
Molecular Structure Analysis
The compound has an IUPAC name of 6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydro-4-quinolinecarboxylic acid . Its InChI Code is 1S/C12H13NO5/c1-17-9-3-6-7(12(15)16)4-11(14)13-8(6)5-10(9)18-2/h3,5,7H,4H2,1-2H3,(H,13,14)(H,15,16) . The Canonical SMILES representation is COC1=C (C=C2C (=C1)C (CC (=O)N2)C (=O)O)OC .Physical And Chemical Properties Analysis
The compound has a molecular weight of 251.23 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The compound also has a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 251.07937252 g/mol . The Topological Polar Surface Area is 84.9 Ų , and it has a Heavy Atom Count of 18 .Scientific Research Applications
1. Enantioselective Synthesis
This compound is a chiral precursor in the synthesis of certain natural products. It plays a role in the enantioselective synthesis of isoquinoline alkaloids, utilizing specific techniques such as the Petasis and Pomeranz–Fritsch–Bobbitt syntheses, and demonstrates the importance of chiral aminoacetaldehyde acetals in stereochemical control (Bułyszko et al., 2015).
2. Biological Activity and Antagonist Research
This compound is utilized in studying biological activities, such as its role in synthesizing novel bradykinin-1 antagonists. The modifications of its amide side chain are of interest in understanding its effects on recombinant human B(1) receptors (Huszár et al., 2008).
3. Pharmaceutical Chemistry
In pharmaceutical chemistry, it is involved in the synthesis of various compounds with potential therapeutic applications. For example, it is used in creating new AMPA receptor ligands for imaging brain diseases in positron emission tomography (Gao et al., 2006).
4. Anticancer Research
This compound shows potential in anticancer research, such as its application in studying hepatocellular carcinoma. It demonstrated antiproliferative effects in rat models of hepatocarcinogenesis, suggesting its role in future cancer therapy (Kumar et al., 2017).
5. Chemical Properties and Reactivity
It is explored for its chemical properties and reactivity, like in studies of reversible solid-state melt isomerization. Understanding these properties is important for practical applications in synthetic chemistry (Martínez-Gudiño et al., 2019).
6. Role in Metabolic Pathways
The compound's role in metabolic pathways is investigated, as seen in the study of the metabolism of a new P-glycoprotein inhibitor HM-30181 in rats, where it serves as a crucial component (Paek et al., 2006).
7. Synthesis of Complex Molecules
It is instrumental in the synthesis of complex molecules like pyrroloquinolines and quinoquinazolines, which have diverse applications in medicinal chemistry and material science (Roberts et al., 1997; Phillips et al., 1980).
properties
IUPAC Name |
2-(6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinolin-4-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-18-10-5-8-7(4-13(16)17)3-12(15)14-9(8)6-11(10)19-2/h5-7H,3-4H2,1-2H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHAPYBRWPXHSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)CC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201180548 | |
Record name | 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-oxo-4-quinolineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201180548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,7-Dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid | |
CAS RN |
1160264-02-7 | |
Record name | 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-oxo-4-quinolineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-6,7-dimethoxy-2-oxo-4-quinolineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201180548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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